molecular formula C22H21N3O2S B2770847 1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea CAS No. 1203300-16-6

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea

Cat. No.: B2770847
CAS No.: 1203300-16-6
M. Wt: 391.49
InChI Key: GNTYEUKZVHZESD-UHFFFAOYSA-N
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Description

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiophene-2-carbonyl Intermediate: This step involves the acylation of thiophene to introduce the carbonyl group.

    Synthesis of 1,2,3,4-Tetrahydroquinoline: This can be achieved through the reduction of quinoline or via cyclization reactions.

    Coupling Reaction: The thiophene-2-carbonyl intermediate is then coupled with 1,2,3,4-tetrahydroquinoline under specific conditions to form the desired product.

    Urea Formation: The final step involves the reaction of the intermediate with m-tolyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers may investigate the biological activity of this compound, including its interactions with enzymes or receptors.

    Industrial Applications: The compound could be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Quinoline Derivatives: Compounds like 1,2,3,4-tetrahydroquinoline and its various substituted forms.

    Urea Derivatives: Other urea-based compounds, such as N-phenylurea.

Uniqueness

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is unique due to its combination of thiophene, quinoline, and urea moieties. This structural complexity provides it with distinct chemical and biological properties that may not be present in simpler analogs.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-15-5-2-7-17(13-15)23-22(27)24-18-9-10-19-16(14-18)6-3-11-25(19)21(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTYEUKZVHZESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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